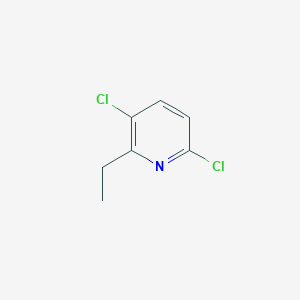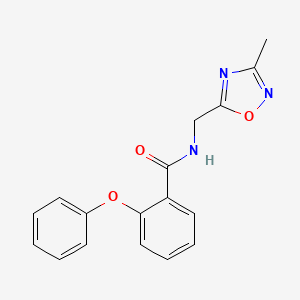![molecular formula C18H15NO4 B2424080 1-[(Diphenylacetyl)oxy]pyrrolidin-2,5-dion CAS No. 226218-61-7](/img/structure/B2424080.png)
1-[(Diphenylacetyl)oxy]pyrrolidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate is an organic compound with the molecular formula C18H15NO4. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds . This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a diphenylacetyl group, making it a valuable target for various synthetic and research applications.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Zukünftige Richtungen
The pyrrolidine-2,5-dione scaffold, to which 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione belongs, is a versatile scaffold that can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . This opens up opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity .
Wirkmechanismus
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may interact with its target enzymes, leading to changes in their activity .
Biochemical Pathways
If it does indeed target carbonic anhydrase isoenzymes, it could potentially affect pathways related to ph regulation and fluid balance in the body .
Result of Action
If it acts on carbonic anhydrase isoenzymes, it could potentially alter enzyme activity, leading to changes at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione are largely influenced by its pyrrolidine core . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, have been reported to interact with various enzymes and proteins .
Cellular Effects
Compounds with a pyrrolidine core have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate typically involves the reaction of pyrrolidine-2,5-dione with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Starting Materials: Pyrrolidine-2,5-dione, diphenylacetyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen).
Procedure: Pyrrolidine-2,5-dione is dissolved in the anhydrous solvent, and triethylamine is added. Diphenylacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the diphenylacetyl group, forming new derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield pyrrolidine-2,5-dione and diphenylacetic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction.
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the diphenylacetyl group, is less hydrophobic and has different biological activity.
N-Substituted Pyrrolidine-2,5-diones: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Diphenylacetic Acid Derivatives: Compounds with similar diphenylacetyl groups but different core structures, which may exhibit different reactivity and biological activity.
The uniqueness of 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate lies in its specific combination of the pyrrolidine ring and diphenylacetyl group, providing a distinct set of chemical and biological properties that make it valuable for various applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBXGURRDRCIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
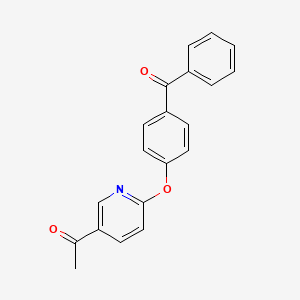
![2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2423998.png)


![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)

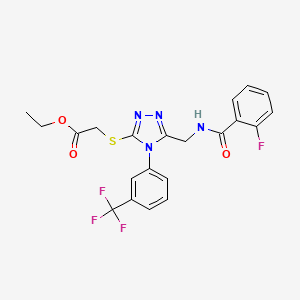
![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)
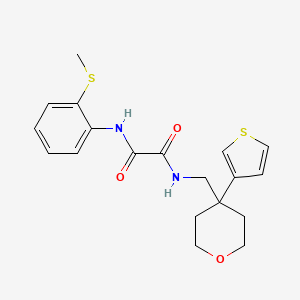
![4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)
